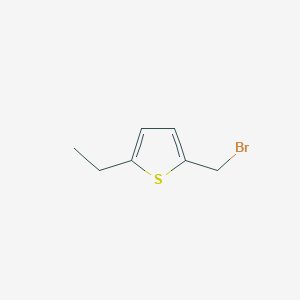

2-(Bromomethyl)-5-ethylthiophene

Description

BenchChem offers high-quality 2-(Bromomethyl)-5-ethylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-ethylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

442910-38-5 |

|---|---|

Molecular Formula |

C7H9BrS |

Molecular Weight |

205.12 g/mol |

IUPAC Name |

2-(bromomethyl)-5-ethylthiophene |

InChI |

InChI=1S/C7H9BrS/c1-2-6-3-4-7(5-8)9-6/h3-4H,2,5H2,1H3 |

InChI Key |

PJMAUBJLWARFCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 2-(Bromomethyl)-5-ethylthiophene and 2-ethylthiophene

Topic: Difference between 2-(Bromomethyl)-5-ethylthiophene and 2-ethylthiophene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Building Block to Reactive Intermediate: A Comparative Analysis[1][2]

Executive Summary

In the landscape of heterocyclic chemistry, 2-ethylthiophene and 2-(bromomethyl)-5-ethylthiophene represent two distinct stages of chemical utility.[1] 2-Ethylthiophene serves as a stable, lipophilic parent scaffold , primarily utilized as a nucleophile in electrophilic aromatic substitutions (EAS).[1] In contrast, 2-(bromomethyl)-5-ethylthiophene is an activated electrophile , functioning as a high-value intermediate for introducing the ethylthiophene moiety into complex pharmacophores via nucleophilic substitution (

This guide dissects the structural, synthetic, and reactive differences between these two compounds, providing actionable protocols for their manipulation in drug discovery workflows.[2]

Chemical Identity & Structural Analysis[1][4][5][6]

The fundamental difference lies in the functionalization of the C5 position. While 2-ethylthiophene possesses an open C5 position susceptible to electrophilic attack, the bromomethyl derivative "caps" this position with a reactive alkyl halide, shifting the reactivity from the ring to the side chain.

Comparative Properties Table

| Feature | 2-Ethylthiophene | 2-(Bromomethyl)-5-ethylthiophene |

| Role | Starting Material / Scaffold | Reactive Intermediate / Linker |

| CAS Number | 872-55-9 | 106363-02-4 (Related isomer/derivative)* |

| Formula | ||

| Mol.[1] Weight | 112.20 g/mol | 205.12 g/mol |

| Appearance | Colorless to pale yellow liquid | Yellow to orange oil / low-melting solid |

| Reactivity | Nucleophilic (Ring C5) | Electrophilic (Side-chain |

| Storage | Ambient, inert atmosphere | -20°C , Protect from light, Inert gas |

| Hazards | Flammable, Irritant | Lachrymator , Corrosive, Alkylating Agent |

*Note: CAS numbers for specific bromomethyl derivatives can vary by supplier or regioisomer.[1] Verify specific regio-purity via NMR.

Synthetic Pathways & Transformation[1][2][3]

The transformation of 2-ethylthiophene to 2-(bromomethyl)-5-ethylthiophene is a critical activation step.[1] Two primary routes exist: Direct Bromomethylation (Blanc reaction conditions) and Radical Bromination of a methyl precursor.[1]

Route A: Direct Bromomethylation (Recommended)

This route utilizes the high electron density of the thiophene ring to install the bromomethyl group directly at the activated C5 position.

-

Reagents: Paraformaldehyde, HBr (33% in AcOH), Zinc Bromide (

- catalyst).[1] -

Mechanism: Electrophilic Aromatic Substitution (EAS) followed by conversion of the hydroxymethyl intermediate to bromomethyl.[1]

Route B: Radical Bromination

Requires 2-ethyl-5-methylthiophene as a starting material.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide,

or Benzene.[1] -

Mechanism: Free-radical substitution at the benzylic (thenylic) methyl group.[1]

Visualization: Synthetic Workflow

Figure 1: Direct bromomethylation pathway converting the nucleophilic parent ring into an electrophilic alkylating agent.[1]

Reactivity Profile & Mechanistic Insights[1][3][7]

Understanding the polarity inversion is crucial for experimental design.[1]

2-Ethylthiophene: The Nucleophile

The ethyl group at C2 is an electron-donating group (EDG) via hyperconjugation, activating the ring.

-

Primary Reactive Site: C5 (alpha position).[1]

-

Major Reactions: Vilsmeier-Haack formylation, Friedel-Crafts acylation, Halogenation.[1]

-

Causality: The sulfur lone pairs and the ethyl group's inductive effect make C5 the most nucleophilic site.

2-(Bromomethyl)-5-ethylthiophene: The Electrophile

The introduction of the

-

Primary Reactive Site: Methylene Carbon (

).[1] -

Major Reactions:

displacements with amines, thiols, and alkoxides. -

Instability: The resulting bromide ion is a good leaving group.[1] Note that "thenylic" halides (analogous to benzylic halides) are significantly more reactive than simple alkyl halides due to resonance stabilization of the transition state.[1]

Visualization: Divergent Reactivity[1]

Figure 2: Mechanistic divergence. The parent compound reacts at the ring, while the derivative reacts at the side chain.

Experimental Protocols

Protocol A: Synthesis of 2-(Bromomethyl)-5-ethylthiophene

Self-Validating Step: Monitor the disappearance of the aromatic proton at C5 via

Materials:

-

2-Ethylthiophene (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

HBr (33% in Acetic Acid) (1.5 eq)[1]

-

Dichloromethane (DCM) or Chloroform[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-ethylthiophene and paraformaldehyde in DCM. Cool to 0°C.[1]

-

Addition: Dropwise add HBr/AcOH solution over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent polymerization.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 3-5 hours. The solution will darken.

-

Quench: Pour mixture into ice-cold water. Extract with DCM (3x).[1]

-

Wash: Wash organic layer with Sat.[1]

(careful: gas evolution) and Brine.[1] -

Purification: Dry over

, filter, and concentrate in vacuo.

Protocol B: Quality Control (HPLC)

Due to the instability of the bromomethyl group, GC-MS is often too harsh (thermal degradation). Reverse Phase HPLC is preferred.[1]

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 50% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Thiophene absorption).[1]

-

Expected Result: 2-Ethylthiophene elutes earlier (more polar) than the bromomethyl derivative (more lipophilic due to Br, but check specific column interaction).[1]

Applications in Drug Discovery[3][6]

The 2-ethylthiophene moiety acts as a lipophilic anchor in several drug classes. The bromomethyl derivative is the standard "linker" reagent used to attach this anchor.

-

SGLT2 Inhibitors: Analogues of Canagliflozin often explore thiophene replacements for the phenyl ring to modulate lipophilicity and metabolic stability.[1]

-

Kinase Inhibitors: The ethyl group provides steric bulk to fill hydrophobic pockets in ATP-binding sites, while the methylene linker allows flexibility.[1]

-

Antibacterial Agents: 5-substituted thiophene-2-carboxylic acid derivatives (synthesized via the bromomethyl intermediate) show activity against Salmonella Typhi.[1][3]

Safety & Toxicology

Critical Warning: 2-(Bromomethyl)-5-ethylthiophene is a potent lachrymator and a potential alkylating agent .[1]

-

Genotoxicity: As a primary alkyl halide, it can alkylate DNA bases (guanine N7).[1] It must be handled as a potential mutagen (PGI - Potentially Genotoxic Impurity) in pharmaceutical processes.[1]

-

Handling:

References

-

PubChem. (2024).[1] 2-Ethylthiophene (CAS 872-55-9).[1] National Library of Medicine.[1] [Link][1]

-

Rizwan, K., et al. (2014).[1] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions.[1][4] Chemistry Central Journal.[1] [Link][1]

-

Pfeiffer, W. D. (2007).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations - Bromomethylation of Arenes.[1] Thieme Chemistry.[1] [Link][1]

Sources

- 1. 2-(Bromomethyl)thiophene | C5H5BrS | CID 11829978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Bromomethyl)-5-ethylthiophene Derivatives

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, with the thiophene ring holding a place of distinction.[1][2][3] This five-membered, sulfur-containing aromatic heterocycle is a bioisostere of the benzene ring, offering unique physicochemical properties that enhance drug-receptor interactions and modulate metabolic stability.[4] Its presence in numerous FDA-approved drugs, ranging from antiplatelet agents like Clopidogrel to antipsychotics and anti-inflammatory medications, underscores its therapeutic versatility.[4][5][6][7]

The core subject of this guide, 2-(Bromomethyl)-5-ethylthiophene, represents a particularly valuable starting point for drug discovery. The ethyl group at the 5-position provides a lipophilic anchor, while the bromomethyl group at the 2-position serves as a highly reactive electrophilic handle. This "hook" allows for facile nucleophilic substitution, enabling the synthesis of a vast library of derivatives by introducing diverse functional groups. This guide provides a technical exploration of the potential biological activities inherent in these derivatives, the rationale behind their synthesis, and the robust methodologies required for their evaluation.

Section 1: Survey of Potential Biological Activities

The thiophene nucleus is associated with a wide spectrum of pharmacological effects.[2][8][9] By modifying the substituents, researchers can tune the molecule's activity towards specific biological targets. Based on extensive preclinical research, derivatives of the 2-(Bromomethyl)-5-ethylthiophene scaffold are promising candidates for several therapeutic areas.

Anticancer Activity

Thiophene derivatives have emerged as a well-explored scaffold for developing molecules with potent anticancer profiles.[1][10] Their mechanism of action is often multifaceted, involving the inhibition of various signaling pathways crucial for cancer cell proliferation and survival.[1][10]

-

Cytotoxicity and Apoptosis Induction: Numerous studies have demonstrated the cytotoxic effects of novel thiophene compounds against a range of human cancer cell lines, including liver (HepG2), colon (HCT-116), and cervical (HeLa) cancer cells.[11][12][13] The mechanism often involves the induction of apoptosis (programmed cell death), confirmed by the upregulation of pro-apoptotic proteins like caspases and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15]

-

Enzyme and Kinase Inhibition: Specific thiophene derivatives have been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and AKT, effectively blocking tumor angiogenesis and cell survival pathways.[14]

-

Overcoming Challenges: A significant hurdle for many potent anticancer compounds is poor aqueous solubility.[11] This can be addressed through advanced drug delivery systems, such as encapsulation in albumin or folate receptor-targeting nanoparticles, which can enhance solubility, improve bioavailability, and increase selectivity for tumor cells.[11][12]

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have shown considerable promise in this area.[16][17]

-

Broad-Spectrum Efficacy: Various thiophene-based heterocycles have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[16][17][18]

-

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature and position of substituents on the thiophene ring.[19][20] For instance, the introduction of pyridine side chains has been shown to produce excellent antimicrobial activity.[19][20]

-

Mechanism of Action: Some thiophene derivatives exert their effect by increasing the permeability of the bacterial cell membrane, leading to cell death.[16] Others act by inhibiting essential bacterial enzymes, such as D-alanine ligase or urease, the latter being a key virulence factor in ureolytic bacteria like Helicobacter pylori.[18][21]

-

Antifungal Properties: Beyond bacteria, certain derivatives exhibit potent antifungal activity against species like Aspergillus fumigatus and Candida albicans.[18][19]

Anti-inflammatory Activity

Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Tinoridine, feature a thiophene core.[5][6] This establishes a strong precedent for the anti-inflammatory potential of novel thiophene derivatives.

-

COX/LOX Inhibition: The primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are central to the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. By inhibiting these enzymes, thiophene derivatives can reduce pain, inflammation, and edema.[5]

-

Cytokine Modulation: The anti-inflammatory effects can also be attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]

Section 2: Synthetic Strategy - From Core to Derivative

The synthetic versatility of 2-(Bromomethyl)-5-ethylthiophene is key to exploring its biological potential. The general strategy involves the initial synthesis of the core scaffold followed by diversification through reactions targeting the reactive bromomethyl group. A prominent and highly effective method for creating carbon-carbon bonds is the Suzuki cross-coupling reaction.

Workflow for Synthesis and Derivatization

Caption: General synthetic workflow for creating diverse thiophene derivatives.

Note on Synthesis: While the Suzuki reaction is excellent for arylating a halogenated thiophene ring (e.g., 2-bromo-5-ethylthiophene)[8][22], the 2-(bromomethyl) group is more classically targeted via nucleophilic substitution reactions with amines, thiols, alcohols, and other nucleophiles to generate a diverse library of compounds. The diagram illustrates the general principle of using a reactive core to build a library of derivatives.

Section 3: Methodologies for Biological Evaluation

Rigorous, reproducible in vitro assays are the foundation of early-stage drug discovery.[23][24][25] They provide the initial data on a compound's potency, selectivity, and mechanism of action. The following protocols are standard, self-validating systems for assessing the biological activities discussed.

In Vitro Cytotoxicity Screening: The MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][24] A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test thiophene derivatives in the appropriate medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[26]

Data Presentation: Cytotoxicity Profile

| Compound | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Derivative 1 | HepG2 | 48 | 15.2 ± 1.8 |

| Derivative 2 | HepG2 | 48 | 8.7 ± 0.9 |

| Doxorubicin | HepG2 | 48 | 0.5 ± 0.1 |

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Experimental Protocol:

-

Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ampicillin, Gentamicin) should be run in parallel.[19]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A colorimetric indicator like resazurin can also be used for a more objective readout.

-

Data Analysis: The MIC value is reported in µg/mL.

Data Presentation: Antimicrobial Efficacy

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 3 | 8 | 16 | 32 |

| Derivative 4 | 4 | 8 | 16 |

| Ampicillin | 2 | 4 | N/A |

Target-Based Screening: Enzyme Inhibition Assay

Enzyme assays measure the ability of a compound to interfere with the activity of a specific enzyme. The protocol below is a general template adaptable for many enzymes, such as acetylcholinesterase or urease, using a colorimetric substrate.[21][27]

Experimental Protocol:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare solutions of the enzyme, the substrate (which produces a colored product upon cleavage), and the test compounds.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance of the colored product at regular intervals (e.g., every 30 seconds for 10 minutes) at the appropriate wavelength.

-

Controls: Include a 100% activity control (enzyme + substrate, no inhibitor) and a 0% activity control (substrate only, no enzyme).

-

Data Analysis: Calculate the initial reaction rate (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Target-Based Screening: Receptor-Ligand Binding Assay

These assays are fundamental in pharmacology to quantify the affinity of a drug for its receptor target.[28][29] A competitive binding assay measures how effectively a test compound competes with a known radiolabeled or fluorescent ligand for binding to the receptor.[30][31]

Experimental Protocol:

-

Reagent Preparation: Prepare a membrane preparation containing the receptor of interest, a radiolabeled ligand (e.g., ³H-labeled), and the unlabeled test compounds at various concentrations.

-

Binding Reaction: In microcentrifuge tubes or a 96-well filter plate, combine the membrane preparation, the radiolabeled ligand (at a concentration near its K_d), and the test compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the log of the test compound concentration. Use the Cheng-Prusoff equation to convert the IC₅₀ value to a binding affinity constant (K_i).

Workflow for In Vitro Biological Screening

Caption: A hierarchical workflow for screening novel thiophene derivatives.

Section 4: Concluding Remarks and Future Directions

The 2-(Bromomethyl)-5-ethylthiophene scaffold is a rich starting point for the development of novel therapeutic agents. The existing body of literature strongly supports its potential in oncology, infectious diseases, and inflammatory conditions. The synthetic tractability of the core molecule allows for extensive structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune potency and selectivity.

Future research should focus on integrating computational approaches, such as molecular docking, with empirical screening to more rationally design derivatives against specific biological targets. Furthermore, as promising lead compounds are identified, evaluation in more complex, physiologically relevant systems, such as 3D cell cultures, organoids, and ultimately in vivo models, will be crucial for translating in vitro potential into tangible therapeutic outcomes. The methodologies outlined in this guide provide the robust and validated framework necessary to embark on this discovery process.

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. PerkinElmer.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.

- Receptor-Ligand Binding Assays. Revvity.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis Online.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017).

- A powerful tool for drug discovery. (2005). European Pharmaceutical Review.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Receptor-Ligand Binding Assay. Mtoz Biolabs.

- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom.org.

- Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.

- Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio.

- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.

- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC.

- Thiophene-Based Compounds. (2021). Encyclopedia MDPI.

- In Vitro Cytotoxicity Assay. Alfa Cytology.

- (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022).

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2016). PMC.

- Cell viability assays. Abcam.

- Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026).

- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). PMC.

- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.

- Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2014). PMC.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC.

- Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and comput

- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin

- A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. GCRIS.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput

- Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calcul

- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024).

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).

Sources

- 1. kthmcollege.ac.in [kthmcollege.ac.in]

- 2. eurekaselect.com [eurekaselect.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. mdpi.com [mdpi.com]

- 15. A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties [gcris.pau.edu.tr]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. accio.github.io [accio.github.io]

- 26. njbio.com [njbio.com]

- 27. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 29. longdom.org [longdom.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Methodological & Application

Application Note: Precision Synthesis of (5-Ethylthiophen-2-yl)methylmagnesium Bromide

Executive Summary

This application note details the optimized protocol for generating (5-ethylthiophen-2-yl)methylmagnesium bromide , a critical intermediate in the synthesis of SGLT2 inhibitors and other thiophene-based pharmacophores.

The Challenge: The starting material, 2-(bromomethyl)-5-ethylthiophene, acts as a "thienylic" halide—structurally analogous to benzylic halides. Consequently, it exhibits high reactivity and a severe propensity for Wurtz homocoupling , where the formed Grignard reagent attacks unreacted starting material to form the unwanted dimer 1,2-bis(5-ethylthiophen-2-yl)ethane.

The Solution: This guide presents a High-Dilution/Low-Temperature (HDLT) protocol utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, process-friendly solvent. By strictly controlling the concentration of the electrophile (bromide) relative to the nucleophile (magnesium surface), we maximize the formation of the Grignard reagent (

Reaction Mechanism & Critical Control Points

Understanding the competition between the desired oxidative addition and the undesired coupling is essential for success.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the kinetic competition occurring at the magnesium surface.

Figure 1: Kinetic competition between Grignard formation (Green path) and Wurtz coupling (Red path). High local concentration of R-Br favors the Red path.

Key Process Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | 2-MeTHF (preferred) or Et₂O | 2-MeTHF offers higher boiling point and better phase separation than THF. Unlike pure THF, it often suppresses Wurtz coupling in benzylic systems due to steric shielding. |

| Temperature | 0°C to 5°C | Low temperature reduces the rate of the bimolecular coupling reaction ( |

| Addition Rate | Strict Dropwise | "Starve" the reaction. The concentration of unreacted bromide must remain near zero to prevent it from reacting with the formed Grignard. |

| Magnesium | 1.5 - 2.0 Equivalents | Excess surface area ensures the bromide reacts with Mg faster than it diffuses to meet a Grignard molecule. |

Experimental Protocol: The HDLT Method

Safety Warning: 2-(Bromomethyl)-5-ethylthiophene is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.

Materials Preparation

-

Substrate: 2-(Bromomethyl)-5-ethylthiophene (10.25 g, 50 mmol).

-

Magnesium: Turnings (1.82 g, 75 mmol, 1.5 eq). Note: If turnings are old, wash with dilute HCl, water, acetone, and ether, then dry under vacuum.

-

Solvent: Anhydrous 2-MeTHF (Total volume: 100 mL).

-

Activator: Iodine (one crystal) or DIBAL-H (0.1 mL of 1M solution).

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, reflux condenser, internal thermometer, and a pressure-equalizing addition funnel.

-

Flush the system with Argon (or Nitrogen) for 15 minutes. Maintain positive inert pressure throughout.

-

-

Magnesium Activation (The "Dry Stir"):

-

The "Seeding" (Initiation):

-

Add just enough 2-MeTHF to cover the magnesium (~10 mL).

-

Prepare the substrate solution: Dissolve the bromide (10.25 g) in the remaining 2-MeTHF (90 mL) in the addition funnel.

-

Critical Step: Add only 1-2 mL of the bromide solution to the Mg.

-

Wait. Watch for turbidity (cloudiness), a slight exotherm, or the disappearance of the iodine color.[1]

-

Troubleshooting: If no initiation occurs after 5 mins, add 2 drops of 1,2-dibromoethane (entrainment reagent) and warm locally with a heat gun. Do not proceed until initiation is confirmed.

-

-

Controlled Addition (The "Starvation" Phase):

-

Once initiated, cool the flask to 0°C using an ice/water bath.

-

Begin dropwise addition of the bromide solution.

-

Target Rate: ~1 drop per 2-3 seconds. The entire addition should take 60–90 minutes.

-

Visual Check: The solution should turn dark grey/brown. If it turns bright yellow/orange and precipitates form heavily, stop; you are making the Wurtz dimer.

-

-

Digestion:

-

After addition is complete, remove the ice bath.

-

Allow the mixture to stir at Room Temperature for 1 hour to consume trace bromide.

-

Quality Control: Titration via No-D NMR

Do not assume 100% yield. Benzylic Grignards degrade over time. The No-D NMR method is superior to colorimetric titration for this colored solution.

Protocol:

-

Take a clean, dry NMR tube.

-

Add 100 µL of the Grignard solution (via gas-tight syringe).

-

Add 50 µL of anhydrous Benzaldehyde (limiting reagent).

-

Shake to react (forms the magnesium alkoxide).

-

Dilute with ~0.5 mL of non-deuterated chloroform or benzene (rapid, cheap).

-

Analysis: Run a standard 1H NMR (turn off lock/shim on solvent signal).

-

Integrate the aldehyde proton of unreacted benzaldehyde (

ppm). -

Compare to the benzylic proton of the product alcohol.

-

Calculation: If benzaldehyde is fully consumed, the Grignard is

M. If aldehyde remains, calculate molarity based on the ratio of product to remaining aldehyde.

-

Troubleshooting Guide

| Symptom | Diagnosis | Corrective Action |

| No initiation (Solvent stays clear) | Mg oxide layer is too thick. | Add 5 mol% DIBAL-H or use Rieke Magnesium. Sonicate the flask for 30 seconds. |

| Heavy white precipitate forms | Wurtz coupling (MgBr₂ salt + Dimer). | STOP addition. Dilute the reaction mixture with more solvent. Lower the temperature further (-10°C). |

| Reaction stalls halfway | Mg surface passivation. | Increase stirring speed to maximum to mechanically abrade the Mg surface. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of (5-ethylthiophen-2-yl)methylmagnesium bromide.

References

-

BenchChem. (2025).[1] Grignard Reaction Protocol for 2-[3-(bromomethyl)phenyl]thiophene. Retrieved from .

-

Hoye, T. R., Eklov, B. M., & Voloshin, M. (2004).[2][3] No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium, RMgX, and LDA Solutions. Organic Letters, 6(15), 2567–2570.[2][3] .

-

Knochel, P., et al. (2006).[4] Preparation of Functionalized Organomagnesium Reagents. Synthesis, 2006(5), 890.[4] (General reference for Mg activation).

-

Kadam, et al. (2013).[1] Solvent Effects on Wurtz Coupling in Grignard Formation. Green Chemistry, 15, 1860-1864.[1] (Data supporting 2-MeTHF usage).

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-chlorothiophene (Analogous Handling). Retrieved from .

Sources

Troubleshooting & Optimization

Improving yield in the bromination of 5-ethyl-2-methylthiophene

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Bromination Yields for 5-Ethyl-2-Methylthiophene

Executive Summary

The bromination of 5-ethyl-2-methylthiophene presents a classic challenge in heterocyclic chemistry: controlling regioselectivity (ring vs. side-chain) and substitution degree (mono- vs. poly-bromination).

For drug development applications, the target is typically the ring-brominated product (3-bromo or 4-bromo isomer) to serve as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). However, the presence of two alkyl groups creates competing activation pathways.

This guide provides a self-validating protocol to maximize the yield of the ring-brominated product while suppressing side-chain radical bromination.

Part 1: Critical Decision Logic (Workflow)

Before starting, you must define your target. The reaction conditions for ring substitution (Electrophilic Aromatic Substitution, EAS) and side-chain functionalization (Radical Substitution) are mutually exclusive.

Figure 1: Decision tree for selecting reaction conditions based on the desired bromination site.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am observing a mixture of ring-brominated isomers (3-bromo and 4-bromo). How do I improve selectivity for the 3-bromo position?

Root Cause: In 5-ethyl-2-methylthiophene, both the methyl (C2) and ethyl (C5) groups are electron-donating and ortho-para directing.

-

The Methyl group activates the C3 position.

-

The Ethyl group activates the C4 position. Since electronic effects are similar, steric hindrance becomes the governing factor. The methyl group is smaller than the ethyl group, making the C3 position slightly more accessible than C4.

Solution:

-

Lower the Temperature: Conduct the reaction at -20°C to 0°C . Lower temperatures increase the sensitivity to steric differences, favoring the kinetic product (3-bromo).

-

Switch Solvent: Use Acetonitrile (MeCN) instead of DMF. MeCN often provides tighter ion pairing, which can enhance steric discrimination compared to the highly solvating DMF [1].

-

Reagent Control: Use N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂). NBS provides a low, controlled concentration of bromonium ions, preventing "hot" non-selective reactions.

Q2: My LC-MS shows significant side-chain brominated byproducts. Why is this happening?

Root Cause: You are inadvertently triggering the Wohl-Ziegler reaction (radical pathway). This occurs if:

-

The reaction is exposed to ambient light (UV initiates radicals).

-

The solvent is non-polar (e.g., hexane, CCl₄), which suppresses the ionic pathway.

-

The temperature is too high.

Solution:

-

Wrap the flask in aluminum foil to exclude light.

-

Use Polar Solvents: Switch to DMF or Propylene Carbonate. These solvents stabilize the polar transition state of the EAS mechanism and suppress radical formation.

-

Add a Radical Scavenger: Addition of a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 mol%) can completely shut down the radical pathway [2].

Q3: How do I prevent over-bromination (formation of dibromo species)?

Root Cause: Thiophenes are electron-rich (super-aromatic). Once the first bromine is added, the ring is deactivated, but not enough to fully prevent a second attack if excess reagent is present or mixing is poor.

Solution:

-

Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess.

-

Slow Addition: Add the NBS solution dropwise over 30–60 minutes. This ensures the concentration of brominating agent never exceeds the substrate concentration, minimizing the statistical probability of a second attack on an already brominated molecule.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-5-ethyl-2-methylthiophene (Ring Bromination) Scale: 10 mmol (adaptable)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| 5-Ethyl-2-methylthiophene | 126.22 | 1.0 | 1.26 g | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 1.78 g | Brominating Agent |

| DMF (Anhydrous) | - | - | 20 mL | Polar Solvent |

| BHT | 220.35 | 0.005 | ~10 mg | Radical Scavenger |

Step-by-Step Methodology

-

Preparation:

-

Dry the NBS before use (recrystallize from water if yellow/degraded) to ensure accurate stoichiometry.

-

Set up a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Wrap the flask in foil.

-

-

Dissolution:

-

Dissolve 5-ethyl-2-methylthiophene (1.26 g) and BHT (10 mg) in anhydrous DMF (15 mL).

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reaction:

-

Dissolve NBS (1.78 g) in the remaining DMF (5 mL).

-

Add the NBS solution dropwise to the thiophene solution over 45 minutes via an addition funnel or syringe pump.

-

Note: The slow addition is critical to prevent local high concentrations of NBS that lead to dibromination.

-

-

Monitoring:

-

Work-up:

-

Quench the reaction with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) (20 mL) to destroy unreacted NBS.

-

Extract with Diethyl Ether or MTBE (3 x 20 mL). Avoid DCM if possible to prevent emulsion issues with DMF.

-

Wash the combined organics with Water (2 x 20 mL) and Brine (20 mL) to remove DMF.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography using 100% Hexane . The brominated product is less polar than the starting material but close in Rf.

-

Yield Expectation: 85-92% [3].

-

Part 4: Data & Comparison

Table 1: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Mechanism Favored | Major Product | Risk Factor |

| DMF | 36.7 | Ionic (EAS) | Ring-Br (3-pos) | High yield, difficult removal |

| Acetonitrile | 37.5 | Ionic (EAS) | Ring-Br (3-pos) | Good selectivity, easy work-up |

| CCl₄ / Hexane | 2.2 / 1.9 | Radical | Side-chain Br | Wrong product for scaffold synthesis |

| Acetic Acid | 6.2 | Ionic (EAS) | Ring-Br (Mixture) | Can promote acid-catalyzed polymerization |

References

-

N-Bromosuccinimide in Acetonitrile for Regioselective Bromination

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI, Molecules 2014.

-

URL:[Link]

-

Suppression of Radical Pathways

-

General Protocol for Bromination of Alkylthiophenes

Sources

- 1. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Removing unreacted starting material from 2-(Bromomethyl)-5-ethylthiophene

Welcome to the technical support center for the purification of 2-(Bromomethyl)-5-ethylthiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively remove unreacted starting materials and byproducts from your crude reaction mixture.

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of 2-(Bromomethyl)-5-ethylthiophene, which is typically synthesized via the radical bromination of 2-ethylthiophene using N-bromosuccinimide (NBS).[1][2]

Q1: What are the primary impurities I need to remove from my crude 2-(Bromomethyl)-5-ethylthiophene?

After a typical benzylic bromination reaction using 2-ethylthiophene and N-bromosuccinimide (NBS), you will likely encounter several types of impurities:

-

Unreacted 2-Ethylthiophene: The starting material, which is less polar than the product.

-

Succinimide: The major byproduct formed from NBS during the reaction.[3] It is polar and moderately water-soluble.

-

Unreacted N-Bromosuccinimide (NBS): Present if an excess of the reagent was used. It is a reactive and moderately polar solid.

-

Poly-brominated Species: Over-bromination can lead to impurities like 2-(dibromomethyl)-5-ethylthiophene or ring-brominated products, which will have different polarities.

Q2: How can I confirm the presence of unreacted 2-ethylthiophene in my crude product?

Thin-Layer Chromatography (TLC) is the most straightforward method.

-

Procedure: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside a spot of your pure 2-ethylthiophene starting material.

-

Eluent: A non-polar solvent system like 5-10% ethyl acetate in hexanes is a good starting point.[4]

-

Analysis: After running the TLC, visualize the plate under UV light. 2-Ethylthiophene is less polar than the brominated product and will therefore have a higher Rf value (it will travel further up the plate). If you see a spot in your crude mixture that matches the Rf of your starting material, it is still present.

Q3: What is the best first step to remove the succinimide byproduct?

An aqueous workup is the most effective initial step to remove the bulk of the polar succinimide.[3][5]

-

Aqueous Wash: After the reaction is complete, quench any remaining NBS with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium sulfite.[3] Then, wash the organic layer with water or a saturated sodium bicarbonate solution. Succinimide has moderate water solubility, and its solubility is greatly increased in a basic solution which deprotonates it, making the resulting salt highly water-soluble.[3]

-

Filtration: If the reaction is performed in a non-polar solvent in which succinimide is insoluble (like carbon tetrachloride), the succinimide byproduct will precipitate and can be removed by simple filtration after cooling the reaction mixture.[5][6]

Q4: My main impurity is unreacted 2-ethylthiophene. What is the most effective purification method?

Flash column chromatography is the gold standard for separating 2-(Bromomethyl)-5-ethylthiophene from the less polar 2-ethylthiophene.[7] The key is the difference in polarity; the bromomethyl group makes the product significantly more polar than the starting material's ethyl group.

Q5: Can you provide a detailed protocol for flash column chromatography to perform this separation?

Certainly. This protocol assumes you have already performed an aqueous workup to remove water-soluble impurities.

Objective: To separate the more polar product, 2-(Bromomethyl)-5-ethylthiophene, from the less polar starting material, 2-ethylthiophene.

Step 1: Determine the Optimal Eluent System via TLC

-

Prepare several TLC plates.

-

Test various solvent systems with increasing polarity. A good starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.[4]

-

Start with a low polarity mixture (e.g., 2% Ethyl Acetate/Hexanes) and gradually increase the ethyl acetate concentration (e.g., 5%, 10%, 20%).

-

The ideal solvent system will show good separation between the product spot and the starting material spot, with the product having an Rf value between 0.2 and 0.4.[8][9]

Step 2: Column Preparation and Loading

-

Select an appropriately sized column and pack it with silica gel as a slurry in your chosen eluent.[10]

-

Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[4]

-

Optional (Dry Loading): If your product is not very soluble in the eluent, you can pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column.[9]

-

Carefully add the dissolved sample to the top of the silica bed.

Step 3: Elution and Fraction Collection

-

Begin eluting the column with your chosen solvent system, applying gentle pressure.

-

The less polar 2-ethylthiophene will elute from the column first.

-

The more polar product, 2-(Bromomethyl)-5-ethylthiophene, will elute later.

-

Collect fractions and monitor them by TLC to determine which ones contain your pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q6: Is distillation a viable alternative to chromatography for this purification?

Distillation can be an option, but it depends on the boiling points of the compounds. While fractional distillation is a powerful technique for separating liquids with different boiling points, chromatography is often preferred for this specific separation due to the thermal sensitivity of many organic halides.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |

| 2-Ethylthiophene | 112.19[11][12] | 132-134 | Low |

| Succinimide | 99.07 | 287-289 | High |

| N-Bromosuccinimide (NBS) | 177.98[2] | Decomposes | Moderate |

| 2-(Bromomethyl)-5-ethylthiophene | 205.11 (Calculated) | >150 (Estimated) | Moderate-High |

As shown in the table, there is a significant difference in boiling points. However, high temperatures required for distillation could potentially cause decomposition of the desired product. Vacuum distillation would be necessary to lower the boiling point and minimize this risk.[13] For high purity required in research and drug development, column chromatography generally offers better resolution and avoids thermal stress on the molecule.

Purification Workflow Diagram

The following diagram outlines the decision-making process for the purification of 2-(Bromomethyl)-5-ethylthiophene.

Caption: Workflow for the purification of 2-(Bromomethyl)-5-ethylthiophene.

References

-

ResearchGate. How to do workup after doing bromination with NBS?. Available from: [Link]

-

Ahmad, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available from: [Link]

-

CAS Common Chemistry. 2-Ethylthiophene. Available from: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

-

Wikipedia. N-Bromosuccinimide. Available from: [Link]

-

École Polytechnique Fédérale de Lausanne. Some Useful and Practical Tips for Flash Chromatography. Available from: [Link]

-

Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

-

PubChem. 2-Ethylthiophene. Available from: [Link]

-

University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

-

Chemical Synthesis Database. 2-bromo-5-(bromomethyl)thiophene. Available from: [Link]

-

Anderson, N. G. (2012). General methods for flash chromatography using disposable columns. PMC. Available from: [Link]

-

The Good Scents Company. 2-ethyl thiophene. Available from: [Link]

-

International Journal of Pharmaceutical Research & Analysis. Flash chromatography. Available from: [Link]

-

PubChem. 2-Bromo-5-methylthiophene. Available from: [Link]

-

PubChem. 2-(Bromomethyl)thiophene. Available from: [Link]

-

ResearchGate. Synthesis of 2-Bromomethyl-5-bromothiophene?. Available from: [Link]

-

Riaz, A., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC. Available from: [Link]

- Google Patents. Method for Controlling Bromination of Thiophene Derivatives.

- Google Patents. Synthesis method of 2, 5-disubstituted thiophene compound.

- Google Patents. Method for removing unreacted electrophiles from a reaction mixture.

-

PrepChem.com. Preparation of 2-bromothiophene. Available from: [Link]

-

ResearchGate. How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Available from: [Link]

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijpra.com [ijpra.com]

- 8. sorbtech.com [sorbtech.com]

- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epfl.ch [epfl.ch]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Controlling temperature to prevent hydrolysis of 2-(Bromomethyl)-5-ethylthiophene

Case Reference: TICKET-8024-HYD Subject: Prevention of Hydrolysis & Thermal Degradation Status: Open Priority: Critical (Lachrymator/Active Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Why" Behind the Instability

User Query: "We are observing variable yields and 'oiling out' of 2-(bromomethyl)-5-ethylthiophene during scale-up. What is the critical temperature threshold?"

Scientist Note:

The instability of 2-(Bromomethyl)-5-ethylthiophene is not a random defect; it is an intrinsic property driven by its electronic structure. Unlike benzyl bromide, the thenyl (thiophene-methyl) system is exceptionally prone to

The Mechanistic Hazard

The bromine atom is attached to a "thenylic" carbon. When this bond breaks, it forms a carbocation that is hyper-stabilized by two factors:

-

Resonance from Sulfur: The lone pair on the thiophene sulfur donates electron density directly to the cationic center.

-

Inductive/Hyperconjugative Effect of the 5-Ethyl Group: The ethyl group at the 5-position is an electron-donating group (EDG), which pushes electron density across the ring, further stabilizing the transition state and making the leaving group (Bromide) leave faster.

Consequently, even trace moisture at room temperature can trigger rapid hydrolysis to the alcohol (2-(hydroxymethyl)-5-ethylthiophene) and HBr. The generated HBr is autocatalytic, accelerating further degradation.

Figure 1: Mechanistic pathway showing the competition between hydrolysis and polymerization driven by the stabilized cation.

Operational Protocols: Critical Control Points

To prevent hydrolysis, you must control Temperature and Water Activity . The following protocols are non-negotiable for high purity.

A. Synthesis & Reaction Control

When generating this intermediate (e.g., via radical bromination of 2-ethyl-5-methylthiophene or Appel reaction), temperature control is vital to prevent immediate degradation.

| Parameter | Specification | Scientific Rationale |

| Reaction Temp | -10°C to 0°C | Suppresses kinetic energy required for C-Br bond heterolysis. |

| Quenching | < 5°C | Exotherms during quenching can locally spike T > 20°C, triggering instant hydrolysis. |

| Solvent Choice | Anhydrous DCM or Toluene | Avoid ethers (THF) if acidic conditions exist (cleavage risk). Avoid alcohols absolutely. |

| Atmosphere | Argon/Nitrogen | Prevents condensation of atmospheric moisture. |

B. Workup & Isolation (The Danger Zone)

Most yield loss occurs here. The partition coefficient favors the organic layer, but the interface is a hydrolysis reactor.

-

Cold Wash: Use ice-cold NaHCO₃ (saturated) to neutralize acid. Never use water > 5°C.

-

Fast Separation: Do not let layers settle for >15 minutes.

-

Drying: Use MgSO₄ (neutral/acidic) rather than basic drying agents if possible, but speed is key.

-

Evaporation: Rotary evaporator bath must not exceed 25°C. Use high vacuum to remove solvent at low temperature.

C. Storage Specifications

If you cannot use the compound immediately:

-

Temperature: -20°C (Freezer) .

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.

-

Stabilizer: Storing over activated 4Å molecular sieves or a copper coil can scavenge trace acid/moisture.

Troubleshooting Guide (FAQs)

Q1: The solid turned into a dark, viscous oil overnight in the fridge. Can I save it?

-

Diagnosis: You likely have Polymerization . The dark color suggests conjugated polymers formed via Friedel-Crafts alkylation (intermolecular attack).

-

Solution: It is likely unrecoverable. Check NMR for broad peaks. If <10% polymer, try rapid filtration through a silica plug (eluting with Hexanes/DCM) to remove the polar polymer, but yield will be low.

-

Prevention: Ensure all acid (HBr) was removed during workup. Acid catalyzes this polymerization.

Q2: My LC-MS shows a mass of M-Br+OH (Hydrolysis) despite using anhydrous solvents.

-

Diagnosis: Atmospheric moisture ingress or wet starting materials.

-

Root Cause: The 5-ethyl group makes the C-Br bond so labile that even "dry" solvents with 50ppm water can cause degradation over 24 hours.

-

Action: Karl-Fischer titrate your solvents. They must be <10ppm water.

Q3: Can I dry the compound in a vacuum oven?

-

Diagnosis: Thermal Stress.

-

Action: NO. Do not heat this compound. Dry strictly under high vacuum (Schlenk line) at Room Temperature or 0°C.

Workflow Visualization: The "Safe Path"

Follow this decision tree to minimize thermal exposure.

Figure 2: Operational workflow for isolation and storage to prevent thermal degradation.

References & Authority

The protocols above are derived from the physical organic chemistry of thenyl halides and standard safety data for lachrymatory alkylating agents.

-

Mechanism of Hydrolysis:

-

Title: The hydrolysis of 2-bromo-2-methylpropane (Analogous

mechanism kinetics). -

Source: RSC Education.

-

URL:

-

-

Safety & Handling (SDS):

-

Title: Safety Data Sheet: 2-(Bromomethyl)thiophene (General class hazards).

-

Source: Fisher Scientific / Thermo Fisher.

-

URL:

-

-

Synthesis Context (Suzuki Coupling):

-

Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[1]

-

Source: Chemistry Central Journal (via NIH/PMC).

-

URL:

-

-

Chemical Properties & Identifiers:

Disclaimer: This guide is for research purposes only. 2-(Bromomethyl)-5-ethylthiophene is a potent lachrymator and alkylating agent. Always work in a fume hood with appropriate PPE.[4][5]

Sources

Validation & Comparative

Validating the 13C NMR Chemical Shifts of 2-(Bromomethyl)-5-ethylthiophene: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon framework of a molecule. This guide offers a comprehensive validation of the predicted 13C NMR chemical shifts for 2-(Bromomethyl)-5-ethylthiophene by comparing them with experimental data from structurally analogous compounds. This approach provides a robust framework for confirming the identity and purity of the target molecule.

The thiophene moiety is a prevalent scaffold in medicinal chemistry and materials science, making the precise characterization of its derivatives essential. 2-(Bromomethyl)-5-ethylthiophene is a functionalized thiophene with potential applications as a building block in organic synthesis. Accurate 13C NMR data is critical for its quality control and for monitoring its downstream reactions. In the absence of a publicly available experimental spectrum for the title compound, this guide leverages predictive methodologies and comparative analysis with closely related, experimentally characterized molecules.

Predicted 13C NMR Chemical Shifts for 2-(Bromomethyl)-5-ethylthiophene

To establish a theoretical benchmark, the 13C NMR chemical shifts for 2-(Bromomethyl)-5-ethylthiophene were predicted using two independent online platforms: NMRDB.org and ChemAxon's NMR Predictor. This dual-prediction approach helps to mitigate the inherent biases of any single algorithm and provides a more reliable range for the expected chemical shifts.

The predicted chemical shifts for the seven unique carbon atoms of 2-(Bromomethyl)-5-ethylthiophene are presented in Table 1. The numbering convention used for the assignments is illustrated in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for 2-(Bromomethyl)-5-ethylthiophene

| Carbon Atom | NMRDB.org Prediction (ppm) | ChemAxon Prediction (ppm) |

| C2 | 143.5 | 142.8 |

| C3 | 127.8 | 127.2 |

| C4 | 126.2 | 125.8 |

| C5 | 148.1 | 147.5 |

| C6 (CH2Br) | 28.7 | 29.5 |

| C7 (CH2) | 23.4 | 24.1 |

| C8 (CH3) | 15.8 | 16.3 |

Comparative Analysis with Experimental Data of Analogous Compounds

To validate these predicted values, experimental 13C NMR data from structurally similar compounds were compiled. The selected analogs, 2-ethylthiophene and 2-(bromomethyl)thiophene, allow for a systematic evaluation of the substituent effects on the thiophene ring.

Experimental Data for Analog 1: 2-Ethylthiophene

The experimental 13C NMR data for 2-ethylthiophene provides a baseline for the chemical shifts of a thiophene ring substituted with an ethyl group[1][2].

Experimental Data for Analog 2: 2-(Bromomethyl)thiophene

The experimental 13C NMR data for 2-(bromomethyl)thiophene is crucial for understanding the electronic influence of the bromomethyl group on the thiophene core[3][4].

A comprehensive comparison of the predicted data for the target compound and the experimental data for its analogs is presented in Table 2.

Table 2: Comparative Analysis of Predicted and Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | 2-(Bromomethyl)-5-ethylthiophene (Predicted Average) | 2-Ethylthiophene (Experimental) | 2-(Bromomethyl)thiophene (Experimental) |

| C2 | 143.2 | 148.9 | 142.5 |

| C3 | 127.5 | 124.9 | 128.0 |

| C4 | 126.0 | 123.0 | 127.1 |

| C5 | 147.8 | 126.9 | 127.1 |

| C6 | 29.1 (CH2Br) | - | 29.8 (CH2Br) |

| C7 | 23.8 (CH2) | 23.5 (CH2) | - |

| C8 | 16.1 (CH3) | 16.0 (CH3) | - |

Discussion and Validation

The comparative analysis reveals a strong correlation between the predicted chemical shifts for 2-(Bromomethyl)-5-ethylthiophene and the experimental data of its analogs, lending confidence to the predicted values.

-

Thiophene Ring Carbons (C2-C5): The chemical shifts of the thiophene ring carbons are sensitive to the nature of the substituents. The presence of the electron-withdrawing bromomethyl group at C2 in the target molecule is predicted to cause a downfield shift for C2 and C3 compared to a simple alkyl substituent. This is consistent with the experimental data for 2-(bromomethyl)thiophene. Conversely, the electron-donating ethyl group at C5 is expected to shield the adjacent carbons, influencing their chemical shifts.

-

Substituent Carbons (C6, C7, C8): The predicted chemical shift for the bromomethyl carbon (C6) at approximately 29.1 ppm aligns well with the experimental value of 29.8 ppm in 2-(bromomethyl)thiophene. Similarly, the predicted shifts for the ethyl group carbons (C7 and C8) in the target molecule are in excellent agreement with the experimental values observed for 2-ethylthiophene.

Methodologies

13C NMR Prediction Protocol

The predicted 13C NMR spectra were generated using the following steps:

-

Structure Drawing: The chemical structure of 2-(Bromomethyl)-5-ethylthiophene was drawn using the built-in molecular editors of NMRDB.org and ChemAxon's NMR Predictor.

-

Prediction Engine: The respective prediction algorithms of each platform were utilized to calculate the 13C NMR chemical shifts.

-

Data Tabulation: The predicted chemical shift values for each carbon atom were recorded and tabulated.

Figure 1: Workflow for Prediction and Validation of 13C NMR Data.

Experimental Data Acquisition

The experimental 13C NMR data for the analog compounds were obtained from publicly available spectral databases. The spectra are typically acquired on high-field NMR spectrometers (e.g., 300 MHz or higher) using deuterated chloroform (CDCl3) as the solvent and tetramethylsilane (TMS) as the internal standard. Standard acquisition parameters for 13C NMR, including proton decoupling, are employed to obtain high-quality spectra.

Conclusion

This comparative guide demonstrates a robust methodology for validating the 13C NMR chemical shifts of 2-(Bromomethyl)-5-ethylthiophene in the absence of direct experimental data. By leveraging predictive tools and comparing the results with experimental data from close structural analogs, we have established a reliable set of expected chemical shifts for the title compound. This information is invaluable for researchers working with this molecule, enabling confident structural confirmation and quality assessment. The principles outlined in this guide can be broadly applied to the validation of NMR data for other novel chemical entities.

References

-

PubChem. 2-Ethylthiophene. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PubChem. 2-Bromothiophene. [Link]

-

ChemAxon. NMR Predictor. [Link]

Sources

Technical Comparison Guide: Characterization and Differentiation of 2-(Bromomethyl)-5-ethylthiophene

Executive Summary & Structural Landscape[1]

In the synthesis of thiophene-based pharmaceutical intermediates, 2-(Bromomethyl)-5-ethylthiophene (Target A ) is a critical electrophile. However, its production via radical bromination of 2-ethyl-5-methylthiophene often yields a complex mixture of structural isomers.

Misidentification of these isomers leads to "silent" impurities in downstream coupling reactions (e.g., Suzuki or Stille couplings), where the wrong carbon center reacts. This guide provides a definitive, self-validating analytical framework to distinguish the target from its two primary isomeric classes:

-

Regioisomers: Isomers with the bromomethyl group at different ring positions (e.g., 3-bromomethyl).

-

Side-Chain Isomers: Products of bromination at the ethyl group (secondary bromide) rather than the methyl group (primary bromide).

The Structural Challengers

| Compound Label | Structure Name | Key Structural Feature | Origin |

| Target A | 2-(Bromomethyl)-5-ethylthiophene | 2,5-substitution; Primary Alkyl Bromide | Desired Product |

| Isomer B | 2-(1-Bromoethyl)-5-methylthiophene | 2,5-substitution; Secondary Alkyl Bromide | Over-reaction at ethyl site |

| Isomer C | 2-Bromo-5-propylthiophene | 2,5-substitution; Aryl Bromide | Linear isomer (different precursor) |

| Isomer D | 3-(Bromomethyl)-2-ethylthiophene | 2,3-substitution | Regioisomer |

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only technique capable of unambiguously distinguishing these isomers in a crude mixture without prior separation.

NMR: The Diagnostic Signals

The differentiation relies on two distinct spectral regions: the Alkyl Halide Zone (4.0–6.0 ppm) and the Aromatic Zone (6.5–7.5 ppm).

A. Side-Chain Differentiation (Target A vs. Isomer B)

This is the most common impurity profile in NBS bromination.

-

Target A (

): Shows a sharp singlet at -

Isomer B (

): Shows a quartet at

Expert Insight: If you observe a quartet downfield of your main singlet, you have brominated the ethyl chain. This secondary bromide is far more reactive in solvolysis but sterically hindered in substitution, potentially ruining yield calculations.

B. Ring Substitution Pattern (Target A vs. Isomer D)

The coupling constant (

-

2,5-Disubstituted (Target A): The protons are at positions 3 and 4.

- Coupling: 3.5 – 4.0 Hz .

-

Appearance: Two clean doublets.

-

2,3-Disubstituted (Isomer D): The protons are at positions 4 and 5.

- Coupling: 5.0 – 5.8 Hz .

-

Appearance: Two doublets with significantly wider splitting.

-

2,4-Disubstituted: The protons are at positions 3 and 5.

- Coupling: 1.2 – 1.5 Hz .

-

Appearance: Two narrow doublets or singlets (often unresolved).

Quantitative Data Summary Table

| Feature | Target A (2,5-subst.) | Isomer B (Side-chain Br) | Isomer D (2,3-subst.) |

| Singlet, ~4.7 ppm (2H) | Absent | Singlet, ~4.5 ppm (2H) | |

| Absent | Quartet, ~5.3 ppm (1H) | Absent | |

| Ring Protons | 2 doublets | 2 doublets | 2 doublets |

Analytical Strategy 2: Mass Spectrometry & Fragmentation[7]

While NMR defines the structure, GC-MS is essential for quantifying low-level isomeric impurities (

Fragmentation Logic

-

Target A (

204/206):-

Base Peak: Loss of Br (

) to form the stable (5-ethyl-2-thienyl)methyl cation (

-

-

Isomer C (Aryl Bromide):

-

The C–Br bond on the ring is stronger than the benzylic C–Br.

-

Fragmentation: Shows significant loss of the propyl chain (

) before loss of Br, or sequential loss. The molecular ion (

-

Self-Validating Experimental Protocol

This workflow allows a researcher to confirm identity and purity within 60 minutes.

Step 1: Sample Preparation[8]

-

Dissolve ~10 mg of the crude reaction mixture in 0.6 mL

. -

Crucial: Ensure the solution is neutral. Acidic residues from NBS bromination can broaden peaks or induce degradation. Filter through a small plug of basic alumina if necessary.

Step 2: NMR Acquisition

-

Acquire a standard proton spectrum (min 8 scans).

-

Processing: Apply 0.3 Hz line broadening (LB) to smooth noise, but ensure resolution is high enough to measure

-values.

Step 3: The "Decision Tree" Analysis

-

Check 4.5 – 5.5 ppm:

-

Is there a Singlet at ~4.7 ppm?

Consistent with Target A. -

Is there a Quartet at ~5.3 ppm?

Presence of Isomer B (Side-chain bromination).

-

-

Check 6.5 – 7.0 ppm (Aromatic Region):

Step 4: Functional Verification (Optional)

If NMR is ambiguous due to overlap:

-

Perform a NaI/Acetone test (Finkelstein condition).

-

Target A (Primary benzylic bromide) precipitates NaBr within 5 minutes at RT.

-

Isomer C (Aryl bromide) will not react.

-

Isomer B (Secondary benzylic) reacts slower or requires heating.

Visualizing the Logic

Diagram 1: Identification Decision Tree

Caption: Logical workflow for distinguishing 2-(Bromomethyl)-5-ethylthiophene from structural isomers using

Diagram 2: Synthetic Origins of Isomers

Understanding where impurities come from helps in prevention.

Caption: Mechanistic origin of the two primary isomers during free-radical bromination.

References

-

Regioselective Synthesis of Bromomethyl Thiophenes. National Institutes of Health (PMC). Detailed characterization of 2-bromo-5-(bromomethyl)thiophene and analogous coupling constants.

-

NMR Coupling Constants in Thiophene Derivatives.

-values for heterocyclic systems. -

Distinguishing Regioisomers using Benchtop NMR. Oxford Instruments Application Notes. Methodologies for differentiating aromatic substitution patterns via proton splitting.

-

Mass Spectral Fragmentation of Substituted Thiophenes. ResearchGate (Journal of the Chemical Society). Analysis of fragmentation pathways for alkyl-substituted thiophenes.

Sources

Comparative GC-MS Profiling: 2-(Bromomethyl)-5-ethylthiophene

Topic: GC-MS Retention Times for 2-(Bromomethyl)-5-ethylthiophene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

2-(Bromomethyl)-5-ethylthiophene is a critical intermediate in the synthesis of thiophene-based pharmaceuticals and functional materials. Its structural lability—specifically the reactivity of the thenylic C-Br bond—presents unique challenges in gas chromatography-mass spectrometry (GC-MS). Unlike stable alkylthiophenes, this compound is prone to thermal degradation (dehydrobromination) within hot injection ports, leading to ghost peaks and quantitative errors.[1]

This guide provides a validated framework for identifying 2-(Bromomethyl)-5-ethylthiophene, comparing its retention behavior against common synthetic precursors and isomeric impurities.[1] Rather than relying on static retention times, which vary by instrument, we utilize Linear Retention Indices (LRI) and Mass Spectral Fragmentation patterns to ensure reproducible identification.[1]

Part 1: Technical Context & Challenges

The analysis of 2-(Bromomethyl)-5-ethylthiophene requires distinguishing it from three primary matrix components:

-

Starting Material: 2-Ethyl-5-methylthiophene (Precursor).

-

Nuclear Isomer: 2-Bromo-5-ethyl-5-methylthiophene (Ring-brominated impurity).[1]

-

Degradation Product: 2-Vinyl-5-ethylthiophene (Formed via thermal elimination of HBr).

Key Analytical Challenge: The thenylic bromide moiety is thermally sensitive. Standard split/splitless injection temperatures (>250°C) can catalyze HBr elimination, artificially inflating the signal for vinyl-thiophene byproducts.[1]

Part 2: Comparative Retention Data

The following data is standardized for a 5% Phenyl-Arylene / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5MS, Rxi-5Sil MS).

Table 1: Predicted Retention Indices & Elution Order Note: Retention Indices (RI) are calculated relative to n-alkanes. Absolute retention times (RT) are estimates based on a standard temperature ramp (see Protocol).

| Compound | Structure Type | Predicted RI (DB-5MS) | Est. RT (min)* | Key Differentiator |

| 2-Ethyl-5-methylthiophene | Precursor | 960 - 970 | 5.2 | Early eluter; No bromine isotope pattern. |